

Application Note: Quantification of Posaconazole in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *O-Benzyl Posaconazole-4-hydroxyphenyl-d4*

Cat. No.: B131116

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Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[1][2] Therapeutic drug monitoring (TDM) of posaconazole is crucial to ensure efficacy and avoid toxicity due to its variable absorption and potential for drug-drug interactions.[3] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of posaconazole in human plasma.

Principle

The method involves the extraction of posaconazole and an internal standard (IS) from human plasma, followed by chromatographic separation on a reverse-phase HPLC column and detection by a tandem mass spectrometer. The use of a stable-isotope labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in instrument response.

Experimental Protocols

1. Sample Preparation

A simple protein precipitation method is commonly used for the extraction of posaconazole from plasma samples.[1][2]

- Reagents:
 - Methanol, HPLC grade
 - Acetonitrile, HPLC grade
 - Internal Standard (IS) working solution (e.g., Posaconazole-d4 at 1 µg/mL in methanol)
- Protocol:
 - To 50 µL of plasma sample, add 150 µL of the IS working solution in a 1.5 mL microcentrifuge tube.
 - Vortex mix for 30 seconds to precipitate proteins.
 - Centrifuge at 17,000 x g for 10 minutes.
 - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

An alternative sample preparation method involves solid-phase extraction (SPE), which can provide a cleaner extract.^[4]

2. LC-MS/MS Analysis

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system
 - Tandem Mass Spectrometer with an electrospray ionization (ESI) source
- Chromatographic Conditions: The chromatographic conditions should be optimized to achieve good separation of posaconazole from endogenous plasma components.
- Mass Spectrometry Conditions: The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM) to detect the precursor and product ions of posaconazole and the internal standard.

Data Presentation

Table 1: Summary of Sample Preparation Methods

| Method | Description | Advantages | Disadvantages |
|--------------------------------|--|---|---|
| Protein Precipitation | Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile, methanol).[1][5][6] | Simple, fast, and cost-effective. | May result in less clean extracts and potential matrix effects. |
| Solid-Phase Extraction (SPE) | The analyte is retained on a solid sorbent while interferences are washed away.[4] | Provides cleaner extracts, reducing matrix effects. | More time-consuming and expensive than protein precipitation. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases. | Can provide clean extracts. | Can be labor-intensive and may use hazardous organic solvents. |

Table 2: Chromatographic Conditions for Posaconazole Analysis

| Parameter | Condition 1 | Condition 2 |
|------------------|----------------------------------|------------------------|
| Column | Fused-core Halo C18[4] | Luna C18 |
| Mobile Phase A | 0.1% Formic acid in Water | Methanol |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 10 mM Ammonium Formate |
| Flow Rate | 0.25 mL/min[5][7] | 0.51 mL/min[8] |
| Injection Volume | 10 µL[5] | 50 µL |
| Run Time | 3.0 min[5] | 7 min |

Table 3: Mass Spectrometry Parameters for Posaconazole Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|----------------------|---------------------|-------------------|-----------------------|
| Posaconazole | 701.4[9] | 683.5[9] | 32[9] |
| Posaconazole-d4 (IS) | 705.5[5] | 687.3[5] | 24[5] |
| Ketoconazole (IS) | 531.1 | 489.1 | - |
| SCH 56984 (IS) | 687.3[9] | 669.0[9] | 32[9] |

Table 4: Method Validation Parameters

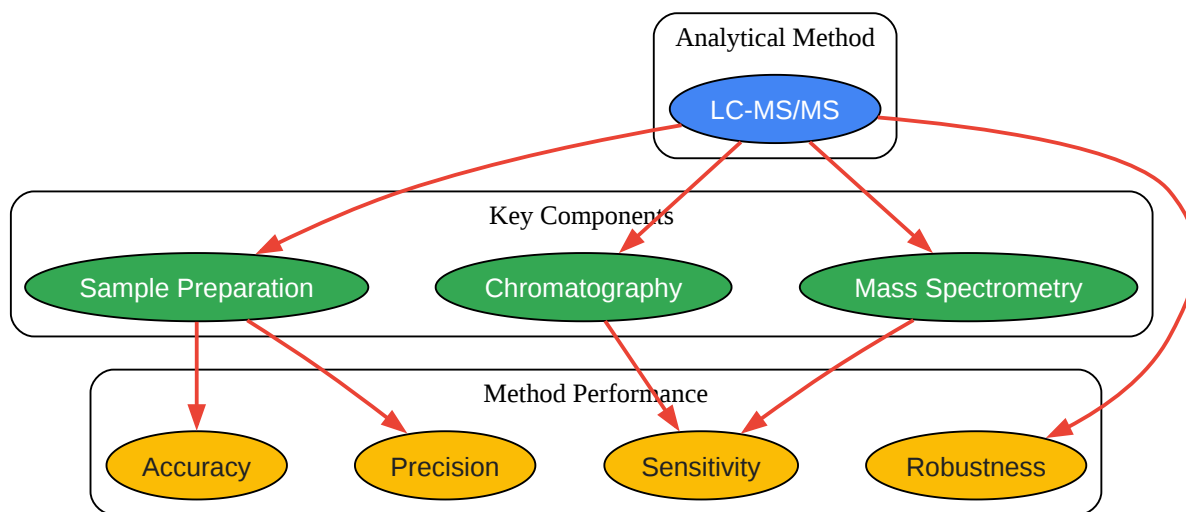
| Parameter | Result |
|--------------------------------------|----------------------|
| Linearity Range | 2 - 1000 ng/mL[5][7] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[5][7] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery | > 90%[10] |

Visualizations



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Caption: Experimental workflow for LC-MS/MS quantification of posaconazole.



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Caption: Key components influencing the performance of the LC-MS/MS method.

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